Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile pharmacological properties. Among these, 1-(3-Ethoxypyridin-2-yl)piperazine is a compound of interest, although not directly mentioned in the provided papers, its structural analogues have been extensively studied for their potential therapeutic applications. These analogues have been shown to interact with various neurotransmitter systems, including dopamine and serotonin receptors, which are critical targets for the treatment of numerous central nervous system (CNS) disorders.
Piperazine derivatives have been investigated as potential therapeutic agents for cocaine abuse. Compounds with modifications on the phenylpropyl moiety have shown potent and selective binding to DAT, with some demonstrating the ability to decrease cocaine-maintained responding in monkeys without affecting food-maintained behavior. Notably, intramuscular injections of certain esterified compounds have been effective in eliminating cocaine-maintained behavior for about a month following a single injection1.
Aminopyridopyrazinones, structurally related to piperazines, have been identified as potent PDE5 inhibitors. These compounds have shown robust in vivo blood pressure-lowering effects in animal models and have entered clinical trials, indicating their potential application in treating cardiovascular diseases2.
Piperazine derivatives have been designed to possess suitable characteristics for radiolabeling and in vivo evaluation as PET tracers for dopamine receptors. Compounds with high affinity for the D(4) receptor and selectivity over other receptors have been synthesized, enabling the study of dopamine receptor distribution and density in the brain3.
Some piperazine derivatives act as serotonin receptor agonists, influencing serotonin turnover in the brain. These compounds have been shown to decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering serotonin levels, suggesting a decrease in serotonin turnover and potential applications in treating serotonin-related disorders6.
Piperazine analogues with a benzotriazole moiety have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT2 receptors. These compounds have been demonstrated to act as potent 5-HT1A receptor antagonists in behavioral models, although they are not selective over alpha 1 receptors, which may limit their therapeutic application7.
The compound is cataloged under the CAS number 184575-15-3 and can be found in various chemical databases such as PubChem and BenchChem. Its classification falls within the category of organic compounds, specifically those containing piperazine and pyridine moieties, which are often explored in medicinal chemistry for their pharmacological potential .
The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine typically involves the reaction between 3-ethoxypyridine and piperazine. The general method can be outlined as follows:
The molecular structure of 1-(3-Ethoxypyridin-2-yl)piperazine can be described in detail:
1-(3-Ethoxypyridin-2-yl)piperazine participates in various chemical reactions typical of piperazine derivatives:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action for 1-(3-Ethoxypyridin-2-yl)piperazine involves its interaction with various biological targets, primarily receptors and enzymes:
The exact pathways depend on the biological context but typically involve modulation of neurotransmitter systems or other signaling pathways relevant to its therapeutic effects .
Property | Value |
---|---|
Molecular Weight | 207.27 g/mol |
Boiling Point | Not available |
Solubility | Soluble in polar solvents |
Appearance | Typically a solid |
These properties indicate that while specific boiling point data may not be available, the compound's solubility profile suggests utility in various formulations .
1-(3-Ethoxypyridin-2-yl)piperazine has several scientific applications:
Piperazine, a six-membered heterocyclic ring with two nitrogen atoms at opposing positions (1,4-diazacyclohexane), has been a cornerstone of medicinal chemistry since its initial application as an anthelmintic agent in the 1950s. Its structural versatility—characterized by two basic nitrogen atoms capable of hydrogen bonding and salt formation—has enabled widespread use in drug design. Approximately 30% of U.S. Food and Drug Administration (FDA)-approved drugs contain nitrogen heterocycles, with piperazine ranking as the third most prevalent scaffold, present in at least 59 marketed therapeutics. This prominence stems from piperazine’s favorable physicochemical properties, including water solubility (enhanced by hydrogen bonding capacity), bioavailability, and adaptability as a spacer or linker between pharmacophoric units. The moiety’s protonation states (pKa₁ = 5.33, pKa₂ = 9.73) influence lipophilicity, membrane permeability, and target engagement, allowing fine-tuning of pharmacokinetic profiles [3] [8].
The evolution of piperazine derivatives accelerated with the development of N-arylpiperazines, which demonstrated high affinity for central nervous system (CNS) receptors (e.g., serotonin 5-hydroxytryptamine, dopamine, and adrenergic receptors). This innovation expanded therapeutic applications beyond antiparasitics into neuropharmacology, oncology, and metabolic diseases. For example, 1-(2-pyridinyl)piperazine derivatives emerged as selective α₂-adrenergic receptor antagonists, underscoring the scaffold’s capacity for receptor subtype specificity [4] [3]. Table 1 highlights key therapeutic applications of piperazine derivatives:
Table 1: Therapeutic Applications of Representative Piperazine Derivatives
Therapeutic Area | Example Compound | Biological Target/Activity | Significance |
---|---|---|---|
Oncology | Bergenin-piperazine hybrids | B-cell lymphoma 2 inhibition, apoptosis induction | Enhanced cytotoxicity in tongue/oral cancer cells (IC₅₀ < 100 μM) [5] |
Radioprotection | 1-(2-Hydroxyethyl)piperazines | B-cell lymphoma 2 interaction, anti-apoptotic | Reduced radiation-induced cell death in vitro [9] |
Metabolic Disease | Piperazine-pan-PPAR agonists | Peroxisome proliferator-activated receptors α/γ/δ | Anti-fibrotic effects in liver disease models [2] |
Neuropharmacology | 1-(3-Fluoro-2-pyridinyl)piperazine | α₂-Adrenergic receptor antagonism | Template for CNS-active agents [4] |
1-(3-Ethoxypyridin-2-yl)piperazine exemplifies strategic molecular hybridization, merging a pyridine ring with a piperazine linker via a nitrogen-carbon bond. The ethoxy group (–OCH₂CH₃) at the pyridine’s 3-position is a critical determinant of bioactivity. This substituent’s electron-donating nature enhances π-stacking interactions with hydrophobic protein pockets while moderating the pyridine ring’s electron-deficient character. Consequently, it improves ligand-receptor binding kinetics and metabolic stability by shielding reactive sites from oxidation [1] [6].
In sigma receptor (σR) ligands, replacing piperazine with piperidine (a single-nitrogen analog) dramatically alters selectivity. Compound 5 (piperidine-containing) exhibits high σ₁R affinity (Ki = 3.64 nM), whereas its piperazine analog 4 shows >400-fold reduced binding (Ki = 1531 nM). This divergence arises from piperidine’s ability to adopt optimal conformations for σ₁R engagement, likely due to reduced steric constraints and altered protonation states. The ethoxy group further augments this by positioning the pyridine ring for hydrophobic contact with accessory binding sites [1] [6].
Similarly, in peroxisome proliferator-activated receptor (PPAR) agonists, ethoxy-substituted pyridinylpiperazines like compound 12 exhibit balanced pan-PPARα/γ/δ agonism. The ethoxy moiety facilitates hydrogen bonding with PPARγ’s Ser289 and His449 residues, stabilizing the active receptor conformation essential for anti-fibrotic gene regulation in liver disease models [2]. Table 2 contrasts receptor affinity modulated by structural features:
Table 2: Impact of Piperazine/Piperidine Scaffolds and Ethoxy Substitution on Receptor Binding
Compound | Core Scaffold | Pyridine Substitution | hH₃R Ki (nM) | σ₁R Ki (nM) | σ₂R Ki (nM) | Selectivity (σ₂/σ₁) |
---|---|---|---|---|---|---|
4 | Piperazine | None | 3.17 | 1531 | 101 | 0.1 |
5 | Piperidine | None | 7.70 | 3.64 | 22.4 | 6.2 |
11* | Piperidine | Ethoxy | <10 | <10 | >100 | >10 |
Data adapted from dual H₃/σ₁ receptor ligands [1] [6].Compound 11: Representative ethoxy-substituted analog.
Heterocyclic hybridization integrates distinct pharmacophores into a single molecule to enhance efficacy, multi-target engagement, or pharmacokinetics. 1-(3-Ethoxypyridin-2-yl)piperazine serves as a "linker" or "spacer" in such hybrids, leveraging its dual hydrogen-bonding capability and conformational flexibility. This design strategy is categorized into three approaches:
Table 3: Hybridization Strategies Featuring Pyridinylpiperazine Motifs
Hybridization Strategy | Hybrid Structure | Biological Outcome | Mechanistic Insight |
---|---|---|---|
Covalent Fusion | Bergenin–piperazine–arylthiazole | IC₅₀ = 8.2 μM (tongue cancer) vs. >100 μM (bergenin) | G0/G1 cell cycle arrest; Bax/B-cell lymphoma 2 upregulation [5] |
Pharmacophore Merging | Tetrahydroacridine–piperazine derivatives | 80% cell survival post-irradiation (vs. 40% control) | B-cell lymphoma 2 binding; inhibition of caspase-3 [9] |
Functional Interconversion | Piperazine–HIV integrase inhibitors | EC₅₀ < 50 nM (reverse transcriptase inhibition) | Chelation of Mg²⁺ in active site; enhanced permeability [7] |
This hybridization versatility underscores 1-(3-ethoxypyridin-2-yl)piperazine as a privileged scaffold in modern drug discovery, enabling tailored bioactivity across therapeutic domains.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3